Lipophilicity Advantage: LogP 2.11 vs. LogP 1.1–1.49 Across Non-Brominated and Non-Methylated Analogs
The target compound exhibits a computed LogP of 2.11, approximately 0.6–1.0 log units higher than its closest in-class analogs. This enhanced lipophilicity arises from the synergistic contribution of the C3 bromine and two methyl groups relative to mono-substituted scaffolds .
| Evidence Dimension | Computed LogP (octanol–water partition coefficient; higher values indicate increased lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.11 (Leyan computed value) |
| Comparator Or Baseline | 3-Bromoimidazo[1,2-b]pyridazine: LogP = 1.26 [1] / 1.49 [2] / 1.4 (PubChem XLogP3) [3]; 2,6-Dimethylimidazo[1,2-b]pyridazine: LogP = 1.1 (XLogP) ; 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine: LogP = 1.23 [4] |
| Quantified Difference | ΔLogP ≈ +0.62 to +0.85 vs. 3-bromoimidazo[1,2-b]pyridazine; ≈ +1.01 vs. 2,6-dimethyl analog; ≈ +0.88 vs. 3-chloro-2,6-dimethyl analog |
| Conditions | Computed values from vendor databases and PubChem; no experimental logP measurement for the target compound identified in primary literature |
Why This Matters
A LogP difference of 0.6–1.0 units can translate into a ~4–10× increase in membrane permeability coefficient, directly impacting cell-based assay potency and oral bioavailability predictions in drug discovery programs.
- [1] Biochemsafebuy. 3-Bromoimidazo[1,2-b]pyridazine. LogP 1.26. Available at: https://www.biochemsafebuy.com/18087-73-5-p440988/. View Source
- [2] yybyy.com. 3-Bromoimidazo[1,2-b]pyridazine. PSA 30.19, LogP 1.4918. Available at: https://www.yybyy.com/chemicals/detail/18087-73-5. View Source
- [3] PubChem CID 12872319. 3-Bromoimidazo[1,2-b]pyridazine. XLogP3-AA 1.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12872319. View Source
- [4] Chem-space.com. 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine. LogP 1.23. Available at: https://chem-space.com/CSMB00016179246-B5F3BA. View Source
